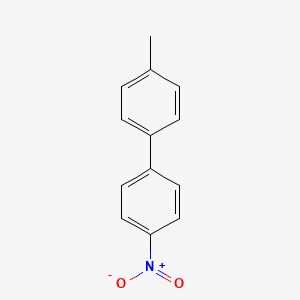

4-Methyl-4'-nitro-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemical Science

Biphenyl derivatives are fundamental scaffolds in modern chemical science due to their unique structural and electronic properties. rsc.orgbohrium.comresearchgate.net Their inherent rigidity and tunable three-dimensional structure, arising from restricted rotation around the central carbon-carbon bond, make them invaluable in various fields. rsc.orglibretexts.org

Beyond pharmaceuticals, biphenyl derivatives are crucial in materials science. rsc.orgbohrium.com They serve as foundational components for liquid crystals, which are integral to display technologies. rsc.orgresearchgate.net Furthermore, their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. rsc.orgbiosynce.com The biphenyl structure provides a robust and thermally stable core that can be functionalized to achieve desired optical and electronic characteristics. royalsocietypublishing.org In agriculture, certain biphenyl derivatives have been developed as pesticides and fungicides. rsc.orgwikipedia.org

The synthesis of substituted biphenyls is a well-established yet continually evolving area of organic chemistry. rsc.orgbohrium.com Classic methods like the Ullmann reaction are still in use, while modern cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have become indispensable for their efficiency and functional group tolerance in creating a diverse range of biphenyl structures. rsc.org

| Field | Application | Example Compounds/Concepts | Reference |

|---|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, anticancer, antihypertensive drugs | Fenbufen, Telmisartan | bohrium.comwikipedia.org |

| Materials Science | Liquid crystals, OLEDs, organic semiconductors | Fluorinated biphenyls | rsc.orgresearchgate.net |

| Agriculture | Pesticides, fungicides | Polychlorinated biphenyls (historical), p-hydroxybiphenyl | rsc.orgwikipedia.org |

| Organic Synthesis | Building blocks for complex molecules | Suzuki-Miyaura and Ullmann reactions | rsc.orgwikipedia.org |

Overview of Nitroaromatic Compounds in Academic Research Contexts

Nitroaromatic compounds, characterized by the presence of one or more nitro (NO₂) groups attached to an aromatic ring, are a significant class of chemicals in academic and industrial research. numberanalytics.comnih.gov The nitro group is strongly electron-withdrawing, which profoundly influences the chemical and physical properties of the aromatic system. numberanalytics.comwikipedia.org This electronic effect makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted benzene. wikipedia.org

These compounds serve as crucial intermediates in the synthesis of a wide array of commercially important products, including pharmaceuticals, dyes, and explosives. numberanalytics.comnih.govresearchgate.net The reduction of the nitro group to an amino group (NH₂) is a particularly important transformation, as it provides a route to anilines, which are themselves valuable precursors for many other chemicals. numberanalytics.com

The study of nitroaromatic compounds is also driven by their environmental and toxicological significance. nih.govnih.govresearchgate.net Many nitroaromatics are known to be toxic or mutagenic, which has spurred research into their environmental fate, biodegradation, and potential for bioremediation. nih.govnih.gov Understanding the mechanisms of their toxicity is an active area of research, with studies focusing on how these compounds interact with biological systems. researchgate.netresearchgate.net

In the context of materials science, the strong dipole moment of the nitro group can be exploited to create materials with specific nonlinear optical properties. The electron-accepting nature of the nitro group also plays a role in the design of charge-transfer complexes.

| Area of Research | Key Characteristics/Applications | Reference |

|---|---|---|

| Organic Synthesis | Intermediates for amines, dyes, pharmaceuticals, explosives. | numberanalytics.comnih.gov |

| Environmental Science | Studied for toxicity, mutagenicity, and biodegradation. | nih.govnih.govresearchgate.net |

| Materials Science | Used in nonlinear optics and charge-transfer complexes. | researchgate.net |

| Chemical Reactivity | Electron-withdrawing nature facilitates nucleophilic aromatic substitution. | wikipedia.org |

Research Gaps and Future Directions for Biphenyl Systems, with a focus on 4-Methyl-4'-nitro-1,1'-biphenyl

While extensive research exists on biphenyls and nitroaromatics, specific asymmetrically substituted derivatives like this compound present unique opportunities for further investigation. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group across the biphenyl scaffold creates a "push-pull" electronic system, which can lead to interesting photophysical properties and enhanced molecular polarity.

Current research on this compound has touched upon its synthesis and basic molecular geometry. Computational studies have indicated a twisted conformation, which is typical for substituted biphenyls, with a significant torsional angle between the two phenyl rings. This non-planar structure is a consequence of steric hindrance and electronic effects. libretexts.org

However, several research gaps remain, representing promising future directions:

In-depth Photophysical Characterization: A thorough investigation of the fluorescence and phosphorescence properties of this compound, stemming from its push-pull nature, is warranted. This could reveal its potential for applications as a molecular probe or in optoelectronic devices.

Solid-State Properties and Polymorphism: While its crystal structure has been mentioned, a comprehensive study of its solid-state packing, potential for polymorphism, and the influence of these on its physical properties is lacking. Different crystalline forms can have vastly different properties, which is crucial for applications in materials science.

Advanced Materials Applications: The unique electronic and structural characteristics of this compound make it a candidate for incorporation into more complex functional materials. For example, it could serve as a building block for nonlinear optical materials, liquid crystals with specific dielectric properties, or as a precursor for novel charge-transporting materials.

Derivatization and Structure-Activity Relationship Studies: this compound is an ideal starting point for the synthesis of a library of related compounds. For instance, the reduction of the nitro group to an amine would yield 4-amino-4'-methyl-1,1'-biphenyl, a valuable precursor for new dyes, polymers, or pharmacologically active molecules. Systematic modifications of the structure and subsequent evaluation of their properties would establish clear structure-activity and structure-property relationships.

Rotational Barrier and Conformational Dynamics: While a twisted conformation is known, detailed experimental and computational studies on the energy barrier to rotation around the central C-C bond would provide fundamental insights into its conformational dynamics. libretexts.orgresearchgate.net This is particularly relevant for understanding how the molecule might behave in different environments or when incorporated into larger systems.

In essence, this compound serves as a model system for exploring the nuanced effects of asymmetric substitution on the properties of biphenyls. Closing the existing research gaps will not only deepen our fundamental understanding of these systems but also unlock their potential for a range of practical applications.

| Property | Finding/Information | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₁NO₂ | nih.gov |

| Molecular Weight | 213.23 g/mol | |

| CAS Number | 2143-88-6 | aobchem.com |

| Molecular Geometry | Adopts a non-planar, twisted conformation. | |

| Key Structural Features | Asymmetric substitution with an electron-donating methyl group and an electron-withdrawing nitro group. | |

| Known Reactions | The nitro group can be reduced to an amino group. The biphenyl core can undergo electrophilic substitution. |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIDWOFGGNDTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431057 | |

| Record name | 4-Methyl-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143-88-6 | |

| Record name | 4-Methyl-4′-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2143-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Methyl 4 Nitro 1,1 Biphenyl and Analogous Biphenyls

Established Synthetic Routes to Substituted Biphenyl (B1667301) Scaffolds

The creation of the C-C bond linking the two aryl rings in biphenyl derivatives has been a long-standing challenge in organic synthesis. While classical methods like the Ullmann reaction exist, they often require harsh conditions and offer limited scope. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the field, providing milder, more efficient, and highly versatile pathways to biaryl compounds. numberanalytics.com Among these, palladium-catalyzed methods have emerged as the most robust and widely adopted. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium's ability to cycle between different oxidation states (primarily Pd(0) and Pd(II)) is central to its catalytic prowess in forming C-C bonds. libretexts.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

The Suzuki-Miyaura coupling is arguably the most utilized method for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids and their derivatives. numberanalytics.comgre.ac.ukorganic-chemistry.org The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl, a plausible Suzuki-Miyaura approach would involve the reaction of 4-bromotoluene (B49008) with 4-nitrophenylboronic acid or, conversely, 1-bromo-4-nitrobenzene (B128438) with 4-tolylboronic acid. The choice of reactants can be influenced by the availability and reactivity of the starting materials. The reaction is typically carried out in a solvent mixture, such as ethanol (B145695) and water, with a base like potassium carbonate. rsc.orggoogle.com The use of specialized phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst, enabling the coupling of even challenging substrates at room temperature and with low catalyst loadings. nih.gov

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| Iodobenzene | 4-Tolylboronic acid | Pd@PANI | K₂CO₃ | EtOH/H₂O | 4-Methyl-1,1'-biphenyl | - |

| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | Water | Biphenyl-4-carboxylic acid | >90% researchgate.net |

| 4-Bromoanisole | Phenylboronic acid | Pd(II)/MN100 | NaOH, K₂CO₃, or Na₂CO₃ | Ethanol/Water | 4-Methoxybiphenyl | High google.com |

The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner, reacting with aryl halides or triflates in the presence of a palladium catalyst. organic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

The catalytic cycle of the Stille reaction mirrors that of other palladium-catalyzed cross-couplings. researchgate.net The transmetalation step is often the rate-determining step and is believed to proceed through an associative mechanism where the organostannane coordinates to the palladium center. wikipedia.org For the synthesis of this compound, one could envision coupling 4-bromotoluene with a 4-nitrophenylstannane derivative. The reaction conditions are generally mild, and the stereochemistry of vinylstannanes is typically retained in the product. wikipedia.org

First reported in 1977, the Negishi coupling was a groundbreaking method for the synthesis of unsymmetrical biaryls in good yields. organic-chemistry.org This reaction involves the palladium- or nickel-catalyzed coupling of organozinc reagents with various organic halides. organic-chemistry.orgcore.ac.uk Organozinc compounds exhibit high reactivity and functional group tolerance, though they require careful handling due to their air-sensitive nature. numberanalytics.comcore.ac.uk

The synthesis of functionalized biaryls, including those with phloroglucinol (B13840) subunits, has been successfully achieved using Negishi cross-couplings with yields ranging from 55-85%. flinders.edu.au The development of highly active catalysts has expanded the scope of the Negishi reaction to include aryl chlorides, which are often less expensive than the corresponding bromides and iodides. organic-chemistry.org Recent advancements have also enabled one-pot Negishi couplings where the organozinc reagent is generated in situ. organic-chemistry.org

The Kumada coupling, reported independently by Kumada and Corriu in 1972, is a cross-coupling reaction between a Grignard reagent (organomagnesium) and an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods to be developed. wikipedia.org While nickel catalysts are often preferred due to the high reactivity of Grignard reagents, palladium catalysts can also be effective. rsc.org The Kumada coupling is particularly useful for the large-scale synthesis of certain compounds, including the drug aliskiren. wikipedia.org

The Hiyama coupling employs organosilanes as the organometallic partner. organic-chemistry.org A key feature of this reaction is the need for an activating agent, such as a fluoride (B91410) salt or a base, to facilitate the transmetalation step by forming a hypervalent silicon species. organic-chemistry.org Organosilanes are attractive reagents due to their low toxicity and stability. organic-chemistry.org The scope of the Hiyama coupling has been significantly expanded through the development of more reactive organosilanes and optimized reaction conditions, making it a viable alternative to other cross-coupling methods. organic-chemistry.org

Decarboxylative cross-coupling reactions offer an alternative synthetic strategy where a carboxylic acid is used in place of an organometallic reagent. wikipedia.org In the context of biaryl synthesis, this typically involves the reaction of an aromatic carboxylic acid with an aryl halide. wikipedia.org Bimetallic systems, often employing both copper and palladium, have proven effective for this transformation. wikipedia.org

A notable example is the synthesis of 4-methyl-2'-nitrobiphenyl via the Cu/Pd-catalyzed decarboxylative cross-coupling of potassium 2-nitrobenzoate (B253500) with 4-bromotoluene. orgsyn.org In this type of reaction, the catalytic cycle is thought to involve the decarboxylation of a copper carboxylate intermediate to form an aryl copper species, which then undergoes transmetalation with a palladium(II) complex. wikipedia.org This method avoids the pre-formation of organometallic reagents and utilizes readily available carboxylic acids. wikipedia.org

| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Ar-X (X=I, Br, Cl, OTf) | Mild conditions, high functional group tolerance, stable reagents numberanalytics.comnih.gov | - |

| Stille | Organotin | Ar-X (X=I, Br, Cl, OTf) | Stable reagents wikipedia.org | Toxicity of tin compounds organic-chemistry.org |

| Negishi | Organozinc | Ar-X (X=I, Br, Cl) | High reactivity, good functional group tolerance organic-chemistry.orgcore.ac.uk | Air-sensitive reagents numberanalytics.com |

| Kumada | Organomagnesium (Grignard) | Ar-X (X=I, Br, Cl) | Uses readily available Grignard reagents organic-chemistry.org | Limited functional group tolerance due to high reactivity of Grignard reagents organic-chemistry.org |

| Hiyama | Organosilicon | Ar-X (X=I, Br, Cl, OTf) | Low toxicity, stable reagents organic-chemistry.org | Requires an activating agent organic-chemistry.org |

| Decarboxylative | Carboxylic Acid | Ar-X (X=Br, Cl, OTf) | Avoids pre-formed organometallics, uses readily available starting materials wikipedia.org | Can require higher temperatures orgsyn.org |

Classical Homocoupling and Coupling Reactions

The formation of the biaryl linkage is a critical step in the synthesis of biphenyl compounds. Several classical methods have been established for this purpose.

Ullmann Reaction for Biaryl Formation

The Ullmann reaction is a well-established method for synthesizing symmetrical biaryls through the copper-catalyzed coupling of aryl halides. organic-chemistry.orgiitk.ac.in This reaction is typically carried out at elevated temperatures, often around 200°C, using an excess of copper. organic-chemistry.org The reactivity of the aryl halide is a key factor, with aryl iodides being the most reactive, followed by bromides and then chlorides. vedantu.com

The mechanism, while not fully elucidated, is thought to involve the formation of an organocopper intermediate. organic-chemistry.orgjk-sci.com One proposed pathway involves the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the new carbon-carbon bond. organic-chemistry.org Another possibility is a radical mechanism where a single electron transfer from copper to the aryl halide generates an aryl radical. vedantu.comjk-sci.com Two of these radicals can then combine to form the biaryl product. vedantu.com

While the classic Ullmann reaction is effective for creating symmetrical biphenyls, modifications have been developed to allow for the synthesis of asymmetrical biaryls. This can be achieved by using a copper(I) salt for the oxidative coupling of an aryllithium compound at lower temperatures, followed by the addition of a different aryl halide. organic-chemistry.org

Wurtz–Fittig Reaction in Biphenyl Synthesis

The Wurtz-Fittig reaction provides a method for the synthesis of substituted aromatic compounds by coupling an aryl halide with an alkyl halide in the presence of sodium metal and dry ether. unacademy.comwikipedia.orgvedantu.com This reaction is a modification of the Wurtz reaction, which couples two alkyl halides. unacademy.com

The reaction is particularly useful for producing asymmetrical products, especially when the halide reactants have different chemical reactivities. wikipedia.org To favor the desired cross-coupling, the alkyl halide is often chosen to be more reactive than the aryl halide. wikipedia.org This increases the likelihood that the alkyl halide will form the organosodium intermediate first, which then acts as a nucleophile towards the aryl halide. unacademy.comwikipedia.org

The mechanism of the Wurtz-Fittig reaction is not definitively established but is believed to proceed through either a radical or an organoalkali pathway. vedantu.com In the radical mechanism, sodium donates an electron to each halide, forming radicals that then couple. vedantu.com The organoalkali mechanism involves the formation of an organosodium compound. wikipedia.org Side reactions, such as the formation of biphenyl (from two aryl halides) and ethane (B1197151) (from two alkyl halides), can also occur. unacademy.com

Bennett–Turner Reaction

The Bennett–Turner reaction, reported in 1914, involves the homocoupling of phenylmagnesium bromide in the presence of a metal salt like chromium(III) chloride (CrCl₃) or copper(II) chloride (CuCl₂) to form biphenyl. rsc.org This reaction was initially discovered incidentally during an attempt to synthesize an organochromium compound. rsc.org

Grignard Reactions for 4-Methyl-Biphenyl Derivatives

Grignard reagents, which are organomagnesium halides (RMgX), are powerful nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.comacs.org They can be employed in the synthesis of 4-methyl-biphenyl derivatives. For instance, p-tolyl magnesium chloride, a Grignard reagent, can be reacted with an appropriate aryl halide in a coupling reaction to form the biphenyl scaffold. google.com

The synthesis of Grignard reagents is typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). d-nb.info The reaction involves the reaction of magnesium metal with an alkyl or aryl halide. google.com Activators such as diisobutylaluminum hydride can be used to initiate the reaction. d-nb.info

In the context of synthesizing biphenyl derivatives, a Grignard reagent like p-tolyl magnesium chloride can be added to a solution containing another aryl halide and a catalyst. google.com The Grignard reagent adds its aryl group to the other aromatic ring, forming the biphenyl structure. google.com

Specific Functionalization Strategies for the Biphenyl Moiety

Once the biphenyl core is formed, specific functional groups can be introduced to create derivatives like this compound.

Nitration Processes in Biphenyl Systems

The direct nitration of 4-methylbiphenyl (B165694) is a common and straightforward method for synthesizing this compound. This electrophilic aromatic substitution reaction is typically performed using a nitrating mixture of concentrated sulfuric acid and nitric acid.

Controlling the reaction temperature is crucial for achieving selective nitration at the desired para position relative to the methyl group. The reaction is generally maintained at low to moderate temperatures. The electron-donating methyl group directs the incoming nitro group primarily to the para position on the other ring.

The presence of an electron-withdrawing group like the nitro group generally increases the torsional angle between the two aromatic rings of the biphenyl system. Conversely, an electron-donating group like the methyl group tends to decrease this angle.

| Reaction | Reactants | Reagents/Catalysts | Key Conditions | Product(s) |

| Ullmann Reaction | Aryl halides | Copper (Cu) | High temperatures (e.g., 200°C) | Symmetrical biaryls |

| Wurtz-Fittig Reaction | Aryl halide, Alkyl halide | Sodium (Na), Dry ether | --- | Substituted aromatic compounds |

| Bennett-Turner Reaction | Phenylmagnesium bromide | CrCl₃ or CuCl₂ | Diethyl ether | Biphenyl |

| Grignard Reaction | p-Chlorotoluene, Magnesium | Initiator, Tetrahydrofuran | 60-75°C | p-Tolyl magnesium chloride |

| Nitration | 4-Methylbiphenyl | Concentrated H₂SO₄, HNO₃ | Low to moderate temperature | This compound |

Formylation Reactions on Nitrobiphenyl Intermediates

Formylation, the introduction of a formyl group (-CHO), onto nitrobiphenyl intermediates is a key transformation for the synthesis of various derivatives. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.orgchemistrysteps.comyoutube.comambeed.com This reaction typically employs a Vilsmeier reagent, which is a chloromethyliminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemistrysteps.comyoutube.com

The success of the Vilsmeier-Haack reaction is highly dependent on the electronic nature of the aromatic substrate. The Vilsmeier reagent is a relatively weak electrophile and thus reacts most efficiently with aromatic rings that are activated by electron-donating groups. wikipedia.orgyoutube.com In the case of this compound, the two phenyl rings have opposing electronic characteristics. The ring bearing the methyl group is activated, while the ring with the nitro group is strongly deactivated towards electrophilic attack.

Consequently, any formylation reaction on this compound would be expected to occur on the methyl-substituted ring. The phenyl group itself is an ortho, para-directing activator. pearson.com Combined with the ortho, para-directing influence of the methyl group, substitution would be directed to the positions ortho to the methyl group (positions 3 and 5). However, steric hindrance from the adjacent phenyl ring might influence the regioselectivity.

While direct formylation of this compound is not extensively documented, related transformations provide insight. For instance, the formylation of other electron-rich biphenyls and aromatic compounds is well-established. google.com In a broader context, formylation of aromatic compounds can also be achieved through other methods, although the Vilsmeier-Haack reaction remains a common choice for activated systems.

Reduction of Nitro Groups to Amino Derivatives

The reduction of the nitro group in this compound to an amino group is a fundamental transformation, yielding 4-amino-4'-methyl-1,1'-biphenyl, a valuable intermediate for further functionalization. A variety of methods are available for the reduction of aromatic nitro compounds, with the choice of reagent often dictated by the presence of other functional groups and the desired selectivity. organic-chemistry.orgacs.orgcommonorganicchemistry.com

Catalytic hydrogenation is a widely used and efficient method. commonorganicchemistry.com This typically involves the use of hydrogen gas in the presence of a metal catalyst.

| Catalyst | Substrate Scope | Notes |

| Palladium on Carbon (Pd/C) | Reduces both aromatic and aliphatic nitro groups. | Can also reduce other functional groups. commonorganicchemistry.com |

| Raney Nickel | Effective for nitro group reduction. | Often used when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | General catalyst for hydrogenation. |

Another common approach involves the use of metals in acidic media. These reactions are often chemoselective, allowing for the reduction of the nitro group in the presence of other reducible functionalities. organic-chemistry.orgcommonorganicchemistry.com

| Reagent System | Conditions | Selectivity |

| Iron (Fe) in acidic media | Mild conditions, often with acetic acid. | Tolerates many functional groups. organic-chemistry.orgcommonorganicchemistry.com |

| Zinc (Zn) in acidic media | Mild conditions, often with acetic acid. | Tolerates many functional groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Mild conditions. | Can be used in the presence of other reducible groups. commonorganicchemistry.com |

Other reducing agents have also been employed for the reduction of aromatic nitro compounds. Sodium sulfide (B99878) (Na₂S) can be useful when acidic or hydrogenation conditions are not suitable and can sometimes selectively reduce one nitro group in the presence of another. commonorganicchemistry.com More modern methods include the use of an iron/calcium chloride system for catalytic transfer hydrogenation, which shows excellent functional group tolerance. organic-chemistry.org The reaction pathway for the reduction of nitroarenes can proceed through intermediates such as nitrosoarenes and hydroxylamines. acs.orgrsc.org

Electrophilic Substitution Reactions on Biphenyls

The biphenyl scaffold can undergo electrophilic aromatic substitution, with the reactivity and regioselectivity governed by the substituents present on the rings. pearson.comyoutube.com The phenyl group itself is considered an activating, ortho, para-directing substituent. pearson.com This means that in unsubstituted biphenyl, electrophilic attack is favored at the ortho and para positions due to resonance stabilization of the intermediate sigma complex.

In the case of substituted biphenyls like this compound, the directing effects of both the methyl and nitro groups, as well as the other phenyl ring, must be considered. The methyl group is an activating, ortho, para-director, while the nitro group is a strong deactivating, meta-director. libretexts.org

One of the most direct methods for the synthesis of this compound is the electrophilic nitration of 4-methylbiphenyl. In this reaction, the incoming electrophile (the nitronium ion, NO₂⁺) is directed by the existing methyl group and the phenyl substituent. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, with careful temperature control to favor monosubstitution at the desired para position of the unsubstituted ring.

Modern Synthetic Techniques and Catalysis Challenges

Mechanochemical Approaches (e.g., Ball-milling)

Mechanochemistry, particularly ball-milling, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. mdpi.comrsc.org These techniques involve the use of mechanical force to induce chemical reactions, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding). This approach can lead to higher yields, shorter reaction times, and reduced waste generation.

In the context of biphenyl synthesis, mechanochemical methods have been successfully employed. For example, the solid-state synthesis of various N-heterocyclic compounds has been achieved through ball-milling. mdpi.com More relevant to the biphenyl core, a solvent-free mechanochemical ball-milling method has been used for the synthesis of biphenyl-4-carbonyl-benzoic acid via the reaction of biphenyl with phthalic anhydride (B1165640) in the presence of aluminum chloride. While the direct synthesis of this compound via ball-milling has not been explicitly detailed, the existing literature suggests its feasibility. For instance, Suzuki-Miyaura cross-coupling reactions, a cornerstone of biphenyl synthesis, can be performed under mechanochemical conditions. This would involve milling an appropriate aryl halide and arylboronic acid with a palladium catalyst and a base. The application of ball-milling to the synthesis of functionalized biphenyls demonstrates the potential for developing greener synthetic routes to compounds like this compound.

Role of Ligand Engineering in Catalytic Reactions for Substituted Biphenyls

The synthesis of substituted biphenyls, including this compound, often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. sigmaaldrich.comnih.gov The efficiency and scope of these reactions are critically dependent on the nature of the phosphine ligands coordinated to the palladium center. Ligand engineering plays a pivotal role in overcoming challenges such as the coupling of sterically hindered substrates or unreactive aryl chlorides. sigmaaldrich.comnih.govrsc.orgresearchgate.net

Bulky and electron-rich phosphine ligands, often referred to as Buchwald-type ligands, have been instrumental in advancing the field. sigmaaldrich.comyoutube.com These ligands promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to higher catalytic activity and allowing reactions to proceed under milder conditions. mdpi.com

| Ligand Type | Key Features | Application in Biphenyl Synthesis |

| Dialkylbiaryl Phosphines (e.g., Buchwald Ligands) | Bulky and electron-rich. | Enable coupling of sterically hindered aryl halides and arylboronic acids, as well as unactivated aryl chlorides. sigmaaldrich.comnih.gov |

| Indenyl-derived Phosphines | Air-stable. | Highly efficient for Suzuki-Miyaura coupling of sterically hindered aryl halides. rsc.org |

| Imidazopyridine Monophosphine Ligands | Used for the synthesis of sterically-hindered biaryls. researchgate.net | |

| Biphenyl Sulfonic Acid Ligands | Water-soluble. | Facilitate C-N cross-coupling of aryl halides. nih.gov |

The rational design of phosphine ligands allows for the fine-tuning of the catalyst's steric and electronic properties. youtube.com For the synthesis of a molecule like this compound via a Suzuki coupling, a catalyst system with a well-designed ligand would be essential to efficiently couple, for example, 4-bromotoluene with 4-nitrophenylboronic acid, or vice-versa. The ligand's structure influences the coordination environment of the palladium atom, which in turn affects the rate and selectivity of the reaction. mdpi.com The continuous development of new and improved ligands is crucial for expanding the scope and applicability of cross-coupling reactions in the synthesis of complex biphenyl derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of Substituted Biphenyls

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Structure Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

In substituted biphenyls, the FT-IR spectra reveal characteristic bands for the aromatic rings and the substituents. For 4-Methyl-4'-nitro-1,1'-biphenyl, key vibrational modes include the stretching and bending of the C-H bonds in the phenyl rings and the methyl group, the C-C stretching within the rings, and the vibrations associated with the C-N and N=O bonds of the nitro group.

The nitro group, being a strong electron-withdrawing group, significantly influences the vibrational spectrum. The asymmetric and symmetric stretching vibrations of the NO2 group are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net For instance, in nitrobenzene (B124822) derivatives, the asymmetric NO2 stretching vibration is found around 1535 ± 30 cm⁻¹, while the symmetric stretch appears near 1345 ± 30 cm⁻¹. esisresearch.org The C-N stretching vibration is generally weaker and appears in the 1330–1260 cm⁻¹ region. esisresearch.org

The methyl group, an electron-donating group, also presents characteristic vibrations. The C-H asymmetric stretching of a methyl group is typically observed around 2969 cm⁻¹. researchgate.net

The non-planar, or twisted, conformation of the biphenyl (B1667301) system in this compound is confirmed by vibrational analysis, which shows frequency shifts consistent with this geometry.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 researchgate.net |

| Nitro (NO₂) | Deformation | 821 - 841 researchgate.net |

| Nitro (NO₂) | Wagging | 756 - 775 researchgate.net |

| C-N | Stretch | 1260 - 1330 esisresearch.org |

| Methyl (CH₃) | Asymmetric Stretch | ~2969 researchgate.net |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

Note: The exact wavenumbers can vary depending on the molecular environment and the specific interactions within the molecule.

Fourier-Transform Raman (FT-Raman) Spectroscopy and Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in FT-IR spectra.

For substituted biphenyls, FT-Raman spectroscopy provides valuable information about the carbon skeleton and the inter-ring C-C bond. A key vibrational mode in biphenyl systems is the inter-ring C1–C1′ stretching mode, which is observed around 1285 cm⁻¹ in para-substituted biphenyls. acs.orgnih.gov This mode is sensitive to the electronic nature of the substituents.

In a study of various para-substituted biphenyls, it was found that the frequency of this inter-ring stretching mode shifts upon the formation of radical anions, and this shift correlates with the electron affinity of the substituent. acs.orgnih.gov This highlights the sensitivity of Raman spectroscopy to changes in the electronic structure and bonding within the molecule.

The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of this compound, providing a comprehensive picture of its molecular structure and bonding.

Electronic Spectroscopy and Excited State Dynamics

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and ultrafast transient absorption spectroscopy, are employed to investigate the electronic transitions and the subsequent relaxation dynamics of excited states in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions from the ground state to various excited states upon absorption of UV or visible light. libretexts.org The resulting spectrum is characterized by absorption bands, with the wavelength of maximum absorbance (λmax) providing information about the energy gap between the electronic states.

For organic molecules with conjugated π systems, such as this compound, the most common electronic transitions are π → π* and n → π*. libretexts.org The biphenyl moiety itself is a chromophore, and the presence of the methyl and nitro substituents modifies its electronic absorption properties. tanta.edu.eg The electron-donating methyl group and the electron-withdrawing nitro group create a "push-pull" system, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often results in a red-shift (shift to longer wavelengths) of the absorption maximum compared to unsubstituted biphenyl.

In conjugated systems, as the extent of conjugation increases, the energy gap for the π → π* transition decreases, leading to absorption at longer wavelengths. libretexts.org The absorption spectrum of this compound is expected to show strong absorption in the UV region due to the π → π* transitions of the biphenyl system. The n → π* transition, involving the non-bonding electrons of the nitro group, is also possible and typically appears as a weaker band at a longer wavelength. libretexts.org For example, studies on similar nitro-substituted aromatic compounds have shown distinct absorption bands corresponding to these transitions. tandfonline.com

Ultrafast Transient Absorption Spectroscopy for Excited-State Dynamics

Ultrafast transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states on femtosecond to picosecond timescales. rsc.org In this method, a pump pulse excites the molecule to a higher electronic state, and a subsequent probe pulse monitors the changes in absorption as the molecule relaxes back to the ground state.

For this compound, this technique can provide insights into several dynamic processes, including:

Internal Conversion: The rapid, non-radiative decay from higher excited states to the lowest excited singlet state (S1).

Vibrational Relaxation: The dissipation of excess vibrational energy within the S1 state.

Intersystem Crossing: The non-radiative transition from the singlet excited state to a triplet excited state.

Intramolecular Charge Transfer (ICT) State Dynamics: The formation and decay of the ICT state.

Torsional Relaxation: The dynamics of the twisting motion around the inter-ring C-C bond in the excited state.

Studies on other substituted biphenyls have shown that torsional motion plays a significant role in the excited-state relaxation, with the decay times often depending on the viscosity of the solvent. nih.gov The excited state of biphenyls often has a more planar geometry compared to the twisted ground state, and the relaxation dynamics can reflect the structural changes occurring upon excitation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methyl and nitro groups. The protons on the phenyl ring bearing the electron-donating methyl group will be more shielded and appear at a higher field (lower ppm) compared to those on the ring with the electron-withdrawing nitro group. The coupling patterns (e.g., doublets and triplets) will provide information about the substitution pattern on each ring. The methyl protons will appear as a singlet, typically in the range of 2.4-2.5 ppm. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework. The chemical shifts of the carbon atoms are also sensitive to the electronic environment. The carbons attached to the nitro group will be deshielded and appear at a lower field (higher ppm). The quaternary carbons (those bonded to other carbons but not to hydrogen) will have distinct chemical shifts, including the carbons of the inter-ring bond. utah.edu For example, in 4-nitro-1,1'-biphenyl, the carbon atoms of the nitro-substituted ring appear at different chemical shifts compared to the unsubstituted ring. rsc.org

Dynamic NMR spectroscopy can be used to study the rotational barrier around the inter-ring C-C bond in substituted biphenyls. researchgate.net By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barrier for this rotation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data for similar compounds)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | Methyl (CH₃) | ~2.5 rsc.org |

| ¹H | Aromatic (protons on methyl-substituted ring) | 7.2 - 7.6 |

| ¹H | Aromatic (protons on nitro-substituted ring) | 7.7 - 8.3 rsc.org |

| ¹³C | Methyl (CH₃) | ~21 rsc.org |

| ¹³C | Aromatic (carbons on methyl-substituted ring) | 126 - 142 rsc.org |

| ¹³C | Aromatic (carbons on nitro-substituted ring) | 124 - 148 rsc.org |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is characteristic of a 4,4'-disubstituted biphenyl system, displaying signals corresponding to two distinct aromatic spin systems and a methyl group. The electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro group (-NO₂) exert opposing effects on the chemical shifts of the protons on their respective phenyl rings.

Methyl-substituted Ring: The methyl group increases electron density on its attached phenyl ring, causing the associated protons to be shielded and resonate at a relatively higher field (lower ppm). The protons ortho to the methyl group (H-3, H-5) and meta to the methyl group (H-2, H-6) are chemically equivalent due to symmetry, typically resulting in two distinct doublet signals.

Nitro-substituted Ring: Conversely, the nitro group significantly decreases electron density on its phenyl ring. This deshielding effect causes the protons on this ring to resonate at a lower field (higher ppm). The protons ortho to the nitro group (H-3', H-5') and meta to the nitro group (H-2', H-6') appear as two separate doublets.

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group appears in the aliphatic region of the spectrum, typically around 2.4 ppm. rsc.org

The expected chemical shifts can be estimated by considering the spectra of related monosubstituted compounds like 4-methylbiphenyl (B165694) and 4-nitrobiphenyl. rsc.orgrsc.orgchemicalbook.com The protons on the nitro-substituted ring (H-2', H-6' and H-3', H-5') are expected to be significantly downfield compared to those on the methyl-substituted ring. youtube.com For example, in 4-nitrobiphenyl, the protons ortho to the nitro group appear at approximately 8.29 ppm, while those on the unsubstituted ring are found between 7.42-7.73 ppm. rsc.org

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-2, H-6 | ~7.5-7.6 | Doublet | Protons meta to the -CH₃ group. |

| H-3, H-5 | ~7.2-7.3 | Doublet | Protons ortho to the -CH₃ group. |

| H-2', H-6' | ~7.7-7.8 | Doublet | Protons meta to the -NO₂ group. |

| H-3', H-5' | ~8.2-8.3 | Doublet | Protons ortho to the -NO₂ group, significantly deshielded. |

| -CH₃ | ~2.4 | Singlet | Methyl group protons. |

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides further structural confirmation, showing distinct signals for each carbon atom in the molecule, with chemical shifts influenced by the electronic effects of the substituents.

Methyl-substituted Ring: The electron-donating methyl group causes an upfield shift (lower ppm) for the ortho and para carbons relative to unsubstituted biphenyl, while the ipso-carbon (C-4) experiences a downfield shift. The methyl carbon itself gives a signal around 21 ppm. rsc.org

Nitro-substituted Ring: The electron-withdrawing nitro group causes a significant downfield shift (higher ppm) for the ipso-carbon (C-4') and deshields the other carbons on the ring to a lesser extent compared to the unsubstituted ring. rsc.org The signal for the carbon atom attached to the nitro group (C-4') is typically found at a very low field, around 147 ppm. rsc.org

The combination of these effects results in a well-resolved spectrum that allows for the complete assignment of all carbon atoms in the structure.

| Carbons | Predicted Chemical Shift (ppm) | Notes |

| C-1 | ~138 | Quaternary carbon, attachment to the other ring. |

| C-2, C-6 | ~127 | Meta to the -CH₃ group. |

| C-3, C-5 | ~130 | Ortho to the -CH₃ group. |

| C-4 | ~137-138 | Ipso-carbon attached to the -CH₃ group. |

| C-1' | ~147 | Quaternary carbon, attachment to the other ring. |

| C-2', C-6' | ~128-129 | Meta to the -NO₂ group. |

| C-3', C-5' | ~124 | Ortho to the -NO₂ group. |

| C-4' | ~147-148 | Ipso-carbon attached to the -NO₂ group. |

| -CH₃ | ~21 | Methyl group carbon. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound, based on data from related compounds. rsc.org

Specialized NMR Techniques (e.g., ⁷⁷Se NMR for related systems)

While ¹H and ¹³C NMR are primary tools, specialized 2D NMR techniques are indispensable for unambiguous signal assignment in complex molecules like substituted biphenyls. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to trace the connectivity within each aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, providing a clear map of C-H bonds. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and linking the two phenyl rings and their substituents. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons. For biphenyl systems, NOESY can provide evidence of the twisted conformation by showing cross-peaks between protons on the different rings that are in close proximity. researchgate.net

Furthermore, NMR spectroscopy can be adapted to study other nuclei. For instance, in related organoselenium chemistry, ⁷⁷Se NMR has been used to identify selenium-containing intermediates, demonstrating the versatility of NMR methods in mechanistic studies. rsc.org

X-ray Diffraction Studies for Substituted Biphenyls

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional molecular structure and crystal packing of compounds in the solid state. mdpi.comresearchgate.net Studies on this compound and similar molecules provide fundamental insights into their conformation and the non-covalent interactions governing their supramolecular assembly. eurjchem.com

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure

X-ray diffraction studies confirm that this compound adopts a non-planar, twisted conformation in the crystalline state. This is a general feature of ortho-unsubstituted biphenyls, arising from a balance between steric repulsion of the ortho-protons and the stabilizing effect of π-conjugation across the central C-C bond. The presence of substituents at the 4 and 4' positions influences the degree of this twist. For instance, the related compound 4-(tert-butyl)-4'-nitro-1,1'-biphenyl has been shown to crystallize in the monoclinic P2₁/n space group. eurjchem.com

The most critical conformational parameter in a biphenyl system is the dihedral (or torsional) angle between the planes of the two aromatic rings. ic.ac.uk This angle represents the energetic minimum achieved by balancing two opposing forces: steric hindrance between the ortho-protons of the two rings, which favors a perpendicular (90°) arrangement, and π-electron delocalization across the inter-ring bond, which favors a planar (0°) conformation.

For this compound, the dihedral angle is reported to be in the range of 38-55°. The specific value is influenced by the electronic nature of the substituents. Electron-withdrawing groups like nitro tend to increase the torsional angle, while electron-donating groups like methyl can have the opposite effect. The observed angle reflects the compromise between these competing influences.

| Compound | Dihedral Angle (°) | Notes |

| This compound | ~38-55 | Asymmetric substitution leads to an intermediate twist. |

| Unsubstituted Biphenyl | ~45 | The baseline twist for the biphenyl core. |

| 4,4'-Dimethylbiphenyl (B165725) | ~38 | Electron-donating groups may slightly decrease the twist. |

| 4,4'-Dinitrobiphenyl | 55.34 | Two electron-withdrawing groups increase the twist. |

| (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-... | 38.02 | Dihedral angle of the biphenyl moiety in a larger related molecule. researchgate.netresearchgate.net |

Table 3: Comparison of Dihedral Angles in this compound and Related Compounds.

The arrangement of molecules in a crystal lattice is directed by a variety of non-covalent intermolecular forces. ias.ac.in In this compound and its analogs, the crystal packing is stabilized by a combination of weak hydrogen bonds and aromatic stacking interactions.

π···π Stacking: The aromatic rings can engage in π···π stacking interactions, although the significant twist in the biphenyl core often leads to offset or edge-to-face arrangements rather than direct face-to-face stacking.

C-H···π Interactions: These interactions, where a C-H bond points towards the face of an aromatic ring, are also commonly observed. In the crystal structure of a related biphenyl chalcone (B49325), C-H···π interactions were found to link molecules into extended networks. researchgate.netresearchgate.net

These subtle yet crucial interactions collectively determine the final crystal architecture and influence the material's physical properties.

Unit Cell Parameters and Space Group Determination

Comparative crystallographic studies indicate that the dihedral angle for this compound is expected to be in the range of 38-55 degrees. This falls between the angles observed for the symmetrically substituted 4,4'-dimethylbiphenyl and 4,4'-dinitrobiphenyl, reflecting the competing electronic influences of its substituents. The central carbon-carbon bond length connecting the two aromatic rings is approximately 1.483 Å.

Table 1: Comparative Crystallographic Parameters of Related Biphenyl Compounds

| Compound | Dihedral Angle (degrees) | Bond Length C-C (Å) | Crystal System |

| This compound | ~38-55 | 1.483 | Various |

| 4,4'-Dinitrobiphenyl | 55.34 | 1.483 | Monoclinic |

| 4,4'-Dimethylbiphenyl | ~38 | 1.485 | Orthorhombic |

| Biphenyl (unsubstituted) | ~45 | 1.487 | Monoclinic |

| Data sourced from comparative structural analyses. |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is an analytical technique used to identify crystalline phases and obtain information about the unit cell dimensions of a solid material. Unlike single-crystal XRD, PXRD is performed on a polycrystalline powder, where the random orientation of the crystallites produces a characteristic diffraction pattern of concentric rings. This pattern serves as a unique "fingerprint" for a specific crystalline solid.

The XRD analyses for materials involving this compound are typically performed on powder X-ray diffractometers equipped with a Cu-Kα radiation source (λ=0.15418 nm). However, a standard reference powder diffraction pattern (d-spacing and relative intensities) for pure, crystalline this compound is not available in the searched scientific literature. Such a pattern would be invaluable for routine phase identification and purity assessment of the bulk material.

Surface and Elemental Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS detects photoelectrons ejected from the top 1-10 nanometers of a sample surface upon irradiation with a soft X-ray source. The binding energy of these photoelectrons is characteristic of the element and its chemical environment.

A specific XPS analysis for this compound, detailing the precise binding energies and atomic concentrations of its constituent elements, is not present in the reviewed literature. However, a theoretical analysis of its structure allows for the prediction of the expected XPS spectra.

A survey scan would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O), the elements composing the molecule. High-resolution spectra of the individual elemental regions would provide chemical state information:

C 1s Spectrum: The carbon spectrum would be complex, with multiple peaks corresponding to the different chemical environments of the carbon atoms. These would include C-C bonds within the aromatic rings, C-H bonds, the carbon of the methyl group (-CH₃), and the carbon atom bonded to the nitro group (C-N).

N 1s Spectrum: The nitrogen spectrum would be expected to show a primary peak at a binding energy characteristic of the nitro group (-NO₂).

O 1s Spectrum: The oxygen spectrum would exhibit a peak corresponding to the two oxygen atoms of the nitro group (O-N=O).

Computational and Theoretical Investigations of 4 Methyl 4 Nitro 1,1 Biphenyl and Analogues

Density Functional Theory (DFT) Applications in Molecular Systems

Density Functional Theory (DFT) has emerged as a principal method for investigating the properties of organic molecules. It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like substituted biphenyls. DFT calculations allow for the prediction of various molecular properties that are often in good agreement with experimental data.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For substituted biphenyls, the dihedral angle between the two phenyl rings is a critical structural parameter.

Computational studies on 4-Methyl-4'-nitro-1,1'-biphenyl and its analogues consistently show a non-planar, or twisted, conformation. This twisting arises from the need to balance two opposing factors: the steric hindrance between the ortho-hydrogens on the adjacent rings, which favors a more twisted structure, and the π-conjugation across the central C-C bond, which is maximized in a planar arrangement. The presence of substituents like the methyl and nitro groups further influences this delicate balance.

DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p) or 6-311++G, are commonly used to calculate the optimized geometry. nih.govresearchgate.net Studies on analogous compounds, such as 4-(tert-Butyl)-4'-nitro-1,1'-biphenyl and 3-methyl-4-nitro-1,1'-biphenyl, have demonstrated that the calculated bond lengths and angles from DFT show good correlation with experimental data obtained from single-crystal X-ray diffraction. eurjchem.comresearchgate.net For instance, in a study on 4-methoxy-4'-nitrobiphenyl, the calculated bond lengths and angles were found to be in close agreement with experimental values, validating the computational approach. nih.gov The torsional angle between the phenyl rings is a key determinant of the molecule's electronic properties.

| Parameter | 4-methoxy-4'-nitrobiphenyl nih.gov | 4-(tert-butyl)-4'-nitro-1,1'-biphenyl eurjchem.com | 3-methyl-4-nitro-1,1'-biphenyl researchgate.net |

|---|---|---|---|

| Inter-ring Dihedral Angle (C-C-C-C) | ~37° | Twisted | Twisted |

| C-N Bond Length (Å) | ~1.47 | ~1.48 | ~1.47 |

| N-O Bond Lengths (Å) | ~1.23 | ~1.22 | ~1.22 / ~1.23 |

| Inter-ring C-C Bond Length (Å) | ~1.49 | ~1.49 | ~1.49 |

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. schrodinger.comnih.gov A small energy gap suggests that the molecule is more polarizable, is considered "soft," and can be easily excited, indicating higher chemical reactivity. eurjchem.comschrodinger.com Conversely, a large HOMO-LUMO gap implies high stability and lower reactivity. reddit.com

For push-pull systems like this compound, the HOMO is typically localized on the electron-rich part of the molecule (the methyl-substituted phenyl ring), while the LUMO is concentrated on the electron-deficient part (the nitro-substituted phenyl ring). nih.gov This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) compounds. The energy of the HOMO-LUMO gap can be correlated with the energy required for the lowest energy electronic excitation, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com DFT calculations provide a reliable means of predicting this energy gap. unl.edu For example, the calculated HOMO-LUMO gap for the related 4-(tert-butyl)-4'-nitro-1,1'-biphenyl is 3.97 eV, indicating a reactive and soft nature. eurjchem.com

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Biphenyl (B1667301) Analogues (Calculated via DFT)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Source |

|---|---|---|---|---|

| 4-methoxy-4'-nitrobiphenyl | -6.23 | -2.55 | 3.68 | nih.gov |

| 4-(tert-butyl)-4'-nitro-1,1'-biphenyl | - | - | 3.97 | eurjchem.com |

| Liriodenine (alkaloid for comparison) | -6.21 | -2.31 | 3.90 | science.gov |

The substitution pattern in this compound, with an electron-donating group (EDG) and an electron-withdrawing group (EWG) at opposite ends, facilitates intramolecular charge transfer (ICT) upon electronic excitation. rsc.org This process involves the movement of electron density from the donor-substituted ring to the acceptor-substituted ring. rsc.org

Theoretical studies on analogous push-pull biphenyls, such as 4-dimethylamino-4′-nitrobiphenyl (DNBP), have shown that this ICT is an ultrafast process often coupled with structural changes, specifically the twisting of the inter-ring dihedral angle. nih.govresearchgate.netrsc.org The nitro group is a powerful electron acceptor, and its presence is key to enabling and controlling the ICT process. rsc.org Computational analysis of the charge distribution in the ground and excited states reveals a significant redistribution of electron density, confirming the charge-transfer character of the electronic transition. nih.gov This ICT is fundamental to the non-linear optical (NLO) properties observed in many such push-pull molecules. rsc.org

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and conjugative interactions within a molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy E(2). A higher E(2) value indicates a more intense interaction, which translates to greater electron delocalization and molecular stability. nih.gov

In systems like this compound, NBO analysis reveals significant delocalization from the π orbitals of the phenyl rings to the π* orbitals of the other ring and the nitro group. For the analogue 4-methoxy-4'-nitrobiphenyl, the most significant interactions involve the π → π* transitions between the two rings, which contribute to the stability of the molecule. nih.gov The analysis also highlights strong hyperconjugative interactions involving the nitro group, such as the delocalization of electron density from the oxygen lone pairs (LP) to the antibonding N-O orbital, which stabilizes the group itself. These donor-acceptor interactions are fundamental to understanding the electronic communication between the different parts of the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. nih.gov For this compound and its analogues, the MEP map clearly illustrates the push-pull nature. The most negative potential is localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. nih.govrsc.org Conversely, the positive potential is often found around the hydrogen atoms of the methyl-substituted ring. The MEP analysis provides a clear, visual confirmation of the charge separation and helps in predicting the intermolecular interactions and reactivity patterns of the molecule. rsc.org

In Silico Prediction of Spectroscopic Data (IR, UV-Vis, NMR)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in their identification and characterization. cardiff.ac.uk

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using methods like Density Functional Theory (DFT). These calculations help in assigning the vibrational modes observed in experimental spectra. For instance, characteristic frequencies for the nitro group (NO₂) stretching and the C-H stretching of the methyl group and aromatic rings can be predicted. rsc.orgresearchgate.net The non-planar, twisted conformation of the biphenyl system influences the vibrational frequencies, and computational analysis can confirm this geometry.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. nih.gov For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) which typically arise from π-π* transitions within the aromatic system. nih.govresearchgate.net The presence of the electron-donating methyl group and the electron-withdrawing nitro group creates an electronic asymmetry that influences the electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is achievable through computational methods, often with good accuracy compared to experimental data. pdx.eduswinburne.edu.au For this compound, calculations can estimate the chemical shifts of the methyl protons and the aromatic protons and carbons, taking into account the electronic effects of the substituents. rsc.orgrsc.org

Table 1: Predicted Spectroscopic Data for this compound and Analogues

| Compound | Spectroscopic Technique | Predicted/Experimental Data |

|---|---|---|

| 4-Methyl-1,1'-biphenyl | ¹H NMR (400 MHz, CDCl₃) | δH= 2.51 (s, 3H), 7.36 (t, J= 8Hz, 2H), 7.54 (t, J= 8Hz, 2H), 7.61 (t, J= 8Hz, 2H), 7.69-7.71 (d, J= 8Hz, 2H) ppm rsc.org |

| 4-Methyl-1,1'-biphenyl | ¹³C NMR (100 MHz, CDCl₃) | δ = 21.1, 126.9, 127.1, 128.9, 129.5, 136.8, 137.1, 138.4, 141.2 rsc.org |

| 4-Nitro-1,1'-biphenyl | ¹H NMR (400 MHz, CDCl₃) | δH= 7.29-7.78 (m, 5H), 7.76-7.78 (d, J= 8 Hz, 2H), 8.29-8.50 (d, J= 8Hz, 2H) ppm rsc.org |

| 4-Nitro-1,1'-biphenyl | ¹³C NMR (100 MHz, CDCl₃) | δ = 124.15, 127.43, 127.84, 128.96, 129.19, 138.80, 147.09, 147.67 rsc.org |

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. nih.gov

The ionization potential (IP) and electron affinity (EA) are fundamental properties that can be calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These calculations are crucial for understanding the electron-donating and electron-accepting capabilities of this compound. The electron-donating methyl group and the electron-withdrawing nitro group significantly influence these values.

Chemical hardness (η) and softness (S) are calculated from the HOMO-LUMO energy gap. A large HOMO-LUMO gap indicates high hardness and low reactivity, while a small gap suggests high softness and high reactivity. researchgate.neteurjchem.com For this compound, the electronic asymmetry created by the substituents affects the HOMO-LUMO gap and thus its chemical hardness and softness. Studies on similar nitro-biphenyl compounds have shown that the HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

Thermodynamic Properties and Stability Calculations

Computational methods can be employed to calculate various thermodynamic properties of this compound, providing insights into its stability and behavior under different conditions. chemeo.com

Calculations can determine properties such as the enthalpy of formation, entropy, and Gibbs free energy. nist.govresearchgate.net These values are essential for understanding the compound's stability and its potential for chemical transformations. For instance, the bond dissociation energy can be calculated to predict the thermal stability of the molecule. nih.gov The rotational flexibility around the central carbon-carbon bond of the biphenyl backbone also influences the thermodynamic properties, with energy barriers affecting the conformational stability.

Table 2: Calculated Thermodynamic and Reactivity Parameters for Biphenyl Derivatives

| Compound | Parameter | Calculated Value |

|---|---|---|

| 3-methyl-4-nitro-1,1-biphenyl | HOMO-LUMO Energy Gap | 4.06 eV researchgate.net |

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | HOMO-LUMO Energy Gap | 3.97 eV eurjchem.com |

| 4,4-dimethoxy-1,1-biphenyl | HOMO-LUMO Energy Gap | 4.57 eV researchgate.net |

| 4-nitrobiphenyl | Electron Affinity | Data available chemeo.com |

| 4-nitrobiphenyl | Enthalpy of Formation (Gas) | Data available nist.gov |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Phenomena

TDDFT is a powerful computational method for investigating the electronic excited states of molecules. psicode.orggaussian.com It is particularly useful for understanding the photophysical and photochemical properties of compounds like this compound. aps.orgaps.org

TDDFT calculations can predict the energies of excited states, oscillator strengths for electronic transitions, and the nature of these transitions (e.g., charge-transfer states). nih.govresearchgate.net This information is crucial for interpreting UV-Vis absorption spectra and understanding how the molecule interacts with light. For molecules with both electron-donating and electron-withdrawing groups, TDDFT can elucidate the charge-transfer character of the excited states, which is important for applications in materials science.

Molecular Dynamics Simulations and Conformational Dynamics Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. uq.edu.au

Advanced Computational Methods for Solid-State Structures

The solid-state structure and intermolecular interactions of this compound and its analogues are crucial for understanding their physical properties and potential applications. Advanced computational methods provide deep insights into the crystalline architecture and the forces governing molecular assembly.

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystals

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. rsc.orgnih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron distribution of the pro-crystal. By mapping various properties onto this surface, such as d_norm (which combines the distances from the surface to the nearest nucleus inside and outside the surface), one can identify and analyze different types of intermolecular contacts.

For aromatic compounds like this compound, key interactions include C-H···O, C-H···π, and π-π stacking interactions. researchgate.netresearchgate.net The presence of a nitro group, an electron-withdrawing group, and a methyl group, an electron-donating group, in this compound creates a unique electronic environment that influences its crystal packing. The nitro group, in particular, is known to participate in various intermolecular interactions, including N···O interactions, which can play a significant role in molecular self-assembly. researchgate.netdntb.gov.ua

The following table summarizes the types of intermolecular interactions identified in biphenyl derivatives through Hirshfeld surface analysis:

| Compound | Identified Intermolecular Interactions |

| 3-Methyl-4-nitro-1,1'-biphenyl | C-H···O, π···π interactions researchgate.net |

| 4-(tert-Butyl)-4'-nitro-1,1'-biphenyl | C-H···O interactions eurjchem.com |

| Nitro-substituted benzenes | C-H···O, Stacking interactions rsc.org |

| 3,5-dimethylphenyl derivative | π–π stacking, S=O⋯N interaction researchgate.net |

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds and intermolecular interactions. amercrystalassn.orgwiley-vch.de QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which signify the presence of an interaction between two atoms. muni.czresearchgate.net The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction.

Reduced Density Gradient (RDG) analysis is a complementary method used to visualize and characterize non-covalent interactions (NCIs). researchgate.netscielo.org.mx It plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This allows for the identification of attractive (hydrogen bonds, van der Waals) and repulsive (steric clashes) interactions in real space. researchgate.netmdpi.com

In the context of this compound and its analogues, QTAIM and RDG analyses can elucidate the nature of the intermolecular forces identified by Hirshfeld surface analysis. For example, a study on 3-methyl-4-nitro-1,1'-biphenyl utilized QTAIM and RDG to describe the nature of various intermolecular interactions. sci-hub.se The presence of weak van der Waals forces, typical for closed-shell interactions, can be confirmed and visualized using these techniques. mdpi.com

A QTAIM analysis of substituted biphenyls has shown that local properties derived from this theory can be quantitatively related to experimental measures like Hammett constants, providing a deeper understanding of substituent effects on the electronic structure. nih.gov For instance, the analysis can quantify the effects of the methyl and nitro groups on the C-C bond connecting the two phenyl rings in this compound. nih.gov

The table below presents a summary of the parameters obtained from QTAIM analysis for different types of interactions.

| Interaction Type | Typical Electron Density (ρ) at BCP (a.u.) | Typical Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| Covalent | > 0.200 | < 0 | Shared interaction |

| Hydrogen Bond | 0.002 - 0.040 | > 0 | Closed-shell interaction |

| Van der Waals | < 0.010 | > 0 | Closed-shell interaction |

Molecular Modeling for Ligand-Receptor Interactions (Applicable to Biphenyl-containing Drugs)

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting a wide range of receptors. bohrium.com Molecular modeling techniques, including docking and molecular dynamics simulations, are indispensable for understanding how these biphenyl-containing ligands interact with their biological targets. researchgate.netresearchgate.net

Molecular docking studies predict the preferred binding orientation of a ligand within a receptor's active site and estimate the binding affinity. researchgate.net This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. For example, in the development of NMDA receptor negative allosteric modulators, docking studies of biphenyl-containing compounds have been used to identify key interactions with the receptor, similar to those of known ligands like ifenprodil. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, revealing how the system behaves over time. researchgate.net This can help to assess the stability of the binding pose predicted by docking and to identify important conformational changes in both the ligand and the receptor upon binding. nih.gov